Cas no 2411289-77-3 (1-(3-Fluorosulfonyloxyphenyl)pyrazole)

1-(3-Fluorosulfonyloxyphenyl)pyrazole 化学的及び物理的性質
名前と識別子
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- 1-(3-Fluorosulfonyloxyphenyl)pyrazole
- 3-(1H-pyrazol-1-yl)phenyl sulfurofluoridate
- Z3919177997
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- インチ: 1S/C9H7FN2O3S/c10-16(13,14)15-9-4-1-3-8(7-9)12-6-2-5-11-12/h1-7H
- InChIKey: LJXNYUNCDUWRAP-UHFFFAOYSA-N
- SMILES: S(=O)(=O)(OC1=CC=CC(=C1)N1C=CC=N1)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 330
- XLogP3: 2.3
- トポロジー分子極性表面積: 69.6
1-(3-Fluorosulfonyloxyphenyl)pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7553300-1.0g |
3-(1H-pyrazol-1-yl)phenyl sulfurofluoridate |
2411289-77-3 | 95.0% | 1.0g |
$0.0 | 2025-02-24 |
1-(3-Fluorosulfonyloxyphenyl)pyrazole 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
1-(3-Fluorosulfonyloxyphenyl)pyrazoleに関する追加情報
1-(3-Fluorosulfonyloxyphenyl)pyrazole: A Comprehensive Overview
The compound with CAS No 2411289-77-3, commonly referred to as 1-(3-Fluorosulfonyloxyphenyl)pyrazole, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring with a fluorosulfonyl oxy group attached to a phenyl ring. The fluorosulfonyl oxyphenyl group imparts distinctive electronic and steric properties, making this compound a valuable substrate for various applications.
Recent studies have highlighted the potential of 1-(3-Fluorosulfonyloxyphenyl)pyrazole as a precursor in the synthesis of bioactive molecules. Researchers have explored its role in the development of novel agrochemicals, particularly as a building block for fungicides and insecticides. The pyrazole core is well-known for its versatility in medicinal chemistry, often serving as a scaffold for designing compounds with diverse biological activities.
The synthesis of 1-(3-Fluorosulfonyloxyphenyl)pyrazole involves a multi-step process that typically begins with the preparation of the fluorosulfonyl oxybenzene derivative. This is followed by a coupling reaction with an appropriate pyrazole derivative under optimized conditions. The reaction conditions, including temperature, solvent, and catalyst selection, play a critical role in ensuring high yields and purity of the final product.
One of the most intriguing aspects of this compound is its reactivity under various chemical transformations. For instance, recent research has demonstrated its ability to undergo nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups at specific positions on the phenyl ring. This property makes it an ideal candidate for further functionalization and subsequent biological evaluation.
In terms of biological activity, 1-(3-Fluorosulfonyloxyphenyl)pyrazole has shown promising results in preliminary assays targeting enzyme inhibition and receptor modulation. Its ability to interact with key biological targets suggests potential applications in the treatment of diseases such as cancer and neurodegenerative disorders. However, further studies are required to fully elucidate its mechanism of action and optimize its pharmacokinetic properties.
From an environmental perspective, the stability and biodegradability of 1-(3-Fluorosulfonyloxyphenyl)pyrazole are critical considerations, especially given its potential use in agrochemicals. Recent eco-toxicological assessments have indicated that this compound exhibits low toxicity towards non-target organisms under controlled conditions. Nonetheless, comprehensive environmental impact studies are necessary to ensure sustainable use.
In conclusion, 1-(3-Fluorosulfonyloxyphenyl)pyrazole represents a significant advancement in organic synthesis and holds great promise for future applications in medicine and agriculture. As research continues to uncover its full potential, this compound is poised to become an essential tool in the chemist's arsenal for designing innovative solutions to pressing global challenges.
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